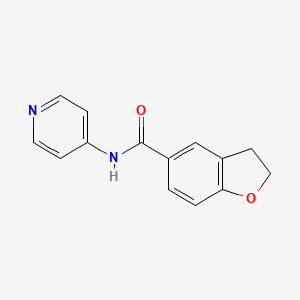![molecular formula C13H14N4O B7510058 2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide, commonly known as MTCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropane carboxamides and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of MTCC is not fully understood. However, it has been proposed that MTCC inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity and ultimately results in cell death. MTCC has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MTCC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. MTCC has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, MTCC has been found to have potential as an anti-inflammatory agent.
実験室実験の利点と制限
MTCC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, MTCC has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, the synthesis of MTCC can be challenging, and the compound can be expensive to produce.
将来の方向性
There are several future directions for the study of MTCC. One potential direction is to further explore its potential as an anti-inflammatory agent. Another potential direction is to investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of MTCC and to identify its molecular targets. Overall, the study of MTCC has the potential to lead to the development of new therapeutic agents for a wide range of diseases.
合成法
MTCC can be synthesized by the reaction of 2-methylcyclopropanecarboxylic acid with 4-(1,2,4-triazol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MTCC as a white crystalline solid with a purity of over 99%.
科学的研究の応用
MTCC has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor activities. MTCC has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, MTCC has been found to have potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-6-12(9)13(18)16-10-2-4-11(5-3-10)17-8-14-7-15-17/h2-5,7-9,12H,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRAHKVIGZFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







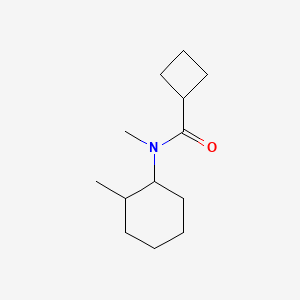
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
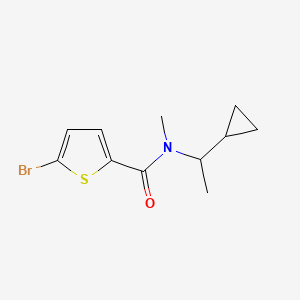
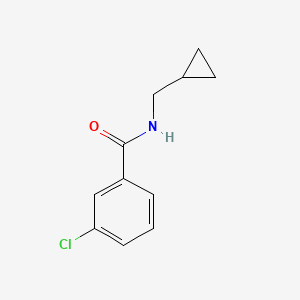
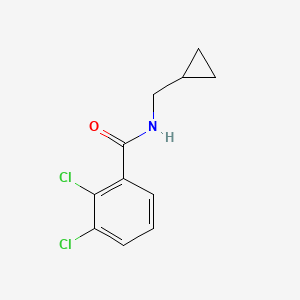
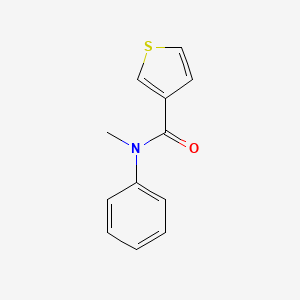
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
